

4-Acetoxyphenylboronic acid for beginners in synthetic chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Acetoxyphenylboronic acid

Cat. No.: B575150

[Get Quote](#)

An In-depth Technical Guide to **4-Acetoxyphenylboronic Acid** for Synthetic Chemistry

Introduction

4-Acetoxyphenylboronic acid is a versatile boronic acid derivative that serves as a crucial building block in modern organic synthesis.^[1] Characterized by a phenyl ring substituted with an acetoxy group, this compound exhibits enhanced reactivity and solubility in various organic solvents.^[1] Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a fundamental method for the formation of carbon-carbon bonds.^[1] Beyond its role in synthetic chemistry, **4-acetoxyphenylboronic acid** and its derivatives are instrumental in drug development, material science, and the creation of chemical sensors.^{[1][2]} Its stability, ease of handling, and the ability of the boronic acid moiety to form reversible covalent bonds with diols make it a valuable reagent for researchers in both academic and industrial settings.^[1]

Physicochemical Properties

A summary of the key physical and chemical properties of **4-acetoxyphenylboronic acid** is presented below. This data is essential for its proper handling, storage, and application in experimental setups.

Property	Value	References
Molecular Formula	$C_8H_9BO_4$	[1] [3]
Molecular Weight	179.97 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	224 °C	[1]
CAS Number	177490-82-3	[1] [3]
Purity	Typically ≥97%	[3] [4]
Synonyms	4-Acetoxybenzeneboronic acid, (4-acetoxyphenyl)boronic acid	[1] [3] [4]
Storage Conditions	Store at 2 - 8 °C	[1]

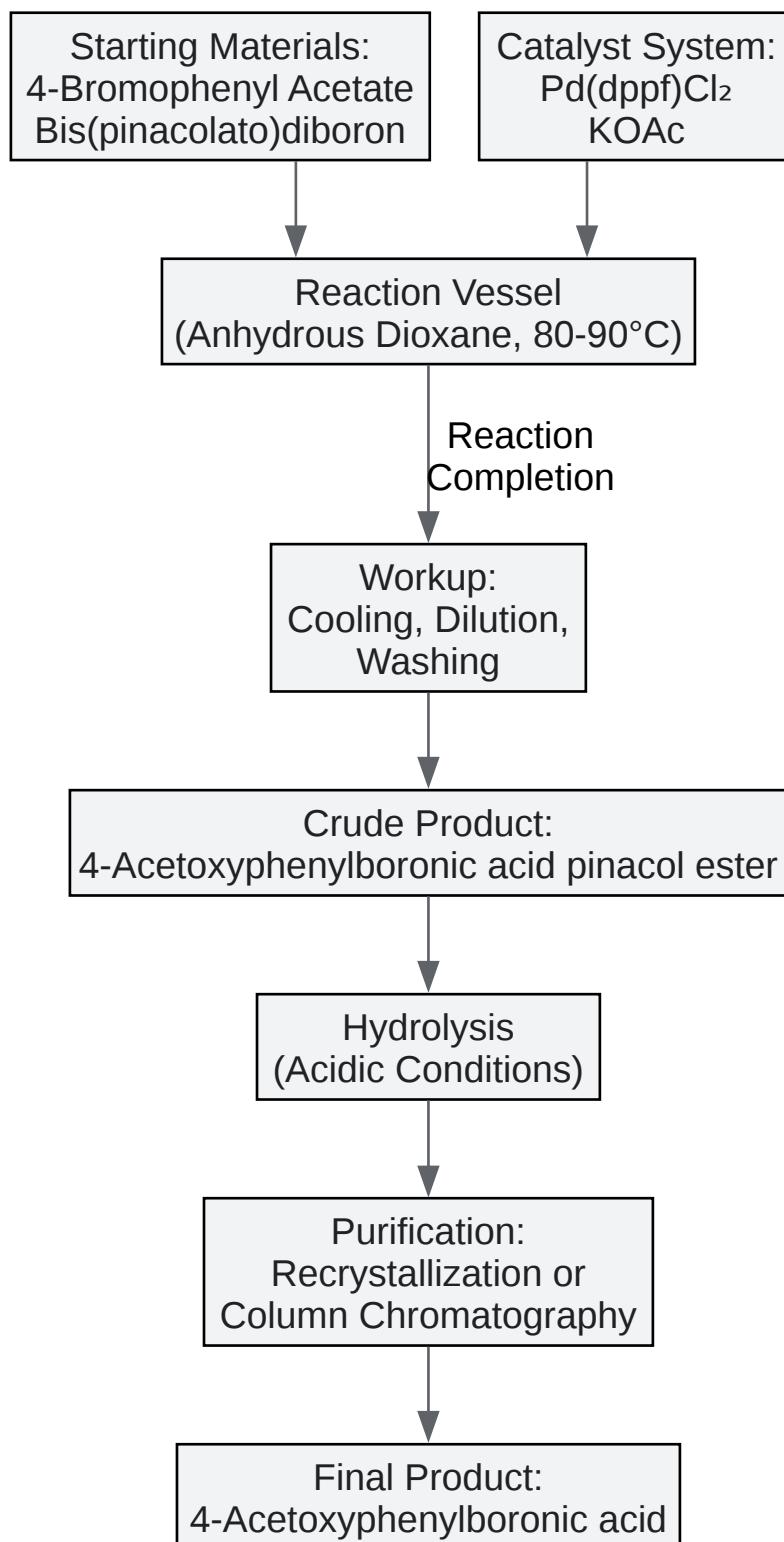
Synthesis of 4-Acetoxyphenylboronic Acid

Aryl boronic acids can be synthesized through various methods, including the reaction of an organolithium or Grignard reagent with a trialkyl borate, or through palladium-catalyzed coupling of an aryl halide with a diboron reagent.[\[5\]](#) A common route to **4-acetoxyphenylboronic acid** involves the borylation of a corresponding aryl halide.

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol describes the synthesis of **4-acetoxyphenylboronic acid** from 4-bromophenyl acetate using a palladium-catalyzed borylation reaction.

Materials:


- 4-Bromophenyl acetate
- Bis(pinacolato)diboron (B_2Pin_2)
- Potassium acetate (KOAc)

- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
- 1,4-Dioxane (anhydrous)
- Hydrochloric acid (HCl), 1M
- Ethyl acetate
- Brine
- Magnesium sulfate (MgSO₄)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenyl acetate (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (1.5 equivalents).
- Add Pd(dppf)Cl₂ (0.03 equivalents) to the flask.
- Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl halide).
- Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester.
- To hydrolyze the pinacol ester, dissolve the crude product in a suitable solvent mixture (e.g., acetone/water) and add an acid such as 1M HCl. Stir at room temperature until the hydrolysis is complete (monitored by TLC).
- Extract the product into an organic solvent like ethyl acetate.

- Dry the organic layer, concentrate under reduced pressure, and purify the resulting solid by recrystallization or column chromatography to yield **4-acetoxyphenylboronic acid**.

[Click to download full resolution via product page](#)

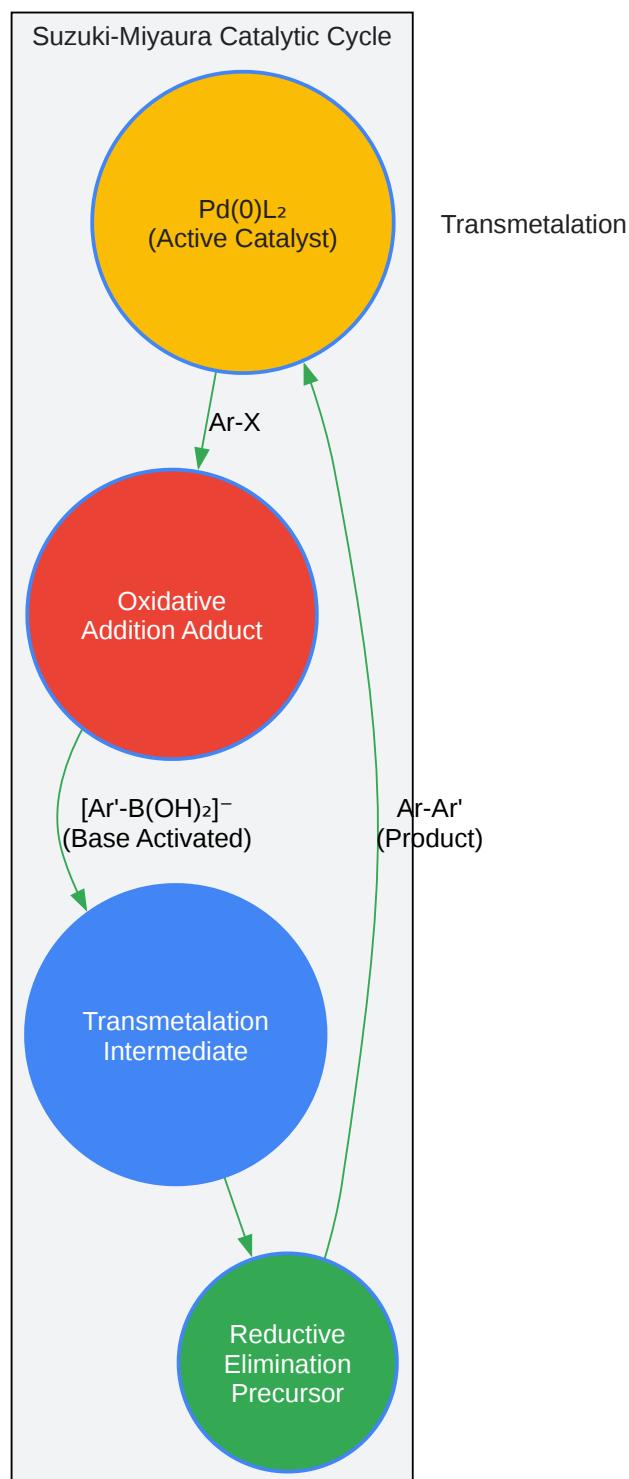
Synthesis workflow for **4-acetoxyphenylboronic acid**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.^{[6][7]} **4-Acetoxyphenylboronic acid** is an excellent coupling partner in these reactions. The reaction generally requires a base to activate the boronic acid for transmetalation to the palladium center.^{[6][7]}

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Acetoxyphenylboronic Acid with an Aryl Bromide

This protocol provides a general procedure for the coupling of **4-acetoxyphenylboronic acid** with a generic aryl bromide (e.g., 4-bromoacetophenone).^[8]


Materials:

- **4-Acetoxyphenylboronic acid** (1.2 equivalents)
- Aryl bromide (e.g., 4-bromoacetophenone) (1 equivalent)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 equivalents)
- A phosphine ligand (e.g., SPhos or PPh_3) (0.04 equivalents)
- A base (e.g., potassium carbonate, K_2CO_3 , or potassium phosphate, K_3PO_4) (2 equivalents)
- A solvent system (e.g., toluene/water or dioxane/water)

Procedure:

- In a reaction vessel, combine the aryl bromide, **4-acetoxyphenylboronic acid**, and the base.
- In a separate vial, pre-mix the palladium catalyst ($\text{Pd}(\text{OAc})_2$) and the phosphine ligand in a small amount of the organic solvent to form the active catalyst.

- Add the solvent system to the main reaction vessel, followed by the catalyst solution.
- Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.
- Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.
- Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Oxidative
AdditionReductive
Elimination[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 4-Acetoxybenzeneboronic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Acetoxyphenylboronic acid for beginners in synthetic chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b575150#4-acetoxyphenylboronic-acid-for-beginners-in-synthetic-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com